2-Hydroxy-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-hydroxy-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-10(13)7-12)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRQTQPXBFGMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288910 | |
| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99075-47-5 | |
| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99075-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Case Study: Doxorubicin-Induced Nephrotoxicity
A significant study investigated the anti-inflammatory and nephroprotective effects of NA-2 in a rat model of doxorubicin-induced nephrotoxicity. Doxorubicin (DOX) is known for its effectiveness in treating various cancers but also causes severe kidney damage. The study demonstrated that NA-2 administration significantly reduced urinary protein levels and improved histopathological outcomes in the renal tissue of treated rats. Specifically, NA-2 treatment led to a decrease in pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a protective agent against drug-induced kidney injury .
| Parameter | Control | DOX | NA-2 + DOX |
|---|---|---|---|
| Urinary Protein (mg/kg/day) | <50 | >50 | <50 |
| IL-1β Levels | High | High | Low |
| TNF-α Levels | High | High | Low |
Case Study: Adjuvant-Induced Arthritis
Another study focused on the anti-arthritic activity of NA-2 using an adjuvant-induced arthritis model in rats. The results showed that treatment with NA-2 significantly reduced paw edema and body weight loss compared to control groups. Additionally, serum levels of inflammatory markers were markedly lower in the NA-2 treated groups, suggesting its efficacy in managing arthritis-related inflammation .
| Treatment Group | Paw Edema Volume (mm) | Body Weight Change (%) |
|---|---|---|
| Control | 10 | -15 |
| NA-2 (5 mg/kg) | 6 | -5 |
| NA-2 (10 mg/kg) | 4 | -3 |
Research Insights
Recent computational studies have indicated that derivatives of 2-hydroxy-N-(1-phenylethyl)acetamide may serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are being explored for their potential use in antiretroviral therapy, particularly against HIV. Molecular docking studies suggest that these compounds can effectively bind to the active sites of reverse transcriptase, potentially leading to the development of new antiviral therapies .
Case Study: YM178
A related compound, 4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), has been evaluated for treating overactive bladder symptoms. Clinical findings suggest that YM178 effectively reduces urinary frequency and urgency, highlighting the therapeutic potential of compounds structurally related to this compound in urological applications .
Mechanism of Action
The mechanism by which 2-Hydroxy-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the phenylethyl group can interact with receptors and other biomolecules, modulating biological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 2-Hydroxy-N-(1-phenylethyl)acetamide with key analogues, emphasizing substituent effects on molecular properties and applications:
Pharmacological Activity
- Anti-inflammatory and Analgesic Effects: Derivatives with halogenated phenoxy groups (e.g., Cl, F) demonstrate enhanced anti-inflammatory activity, while nitro-substituted analogues exhibit dual analgesic and anticancer properties .
- Chiral Specificity : Enantiopure derivatives like (S)-N-(1-phenylethyl)acetamide (>96% ee) are critical for stereoselective synthesis, with retention of configuration confirmed via X-ray crystallography .
Biological Activity
2-Hydroxy-N-(1-phenylethyl)acetamide, also known as N-[(1R)-2-hydroxy-1-phenylethyl]acetamide, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure includes a hydroxyl group, an acetamide functional group, and a phenylethyl moiety, contributing to its diverse biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers such as IL-1 beta and TNF-alpha in various models of arthritis, suggesting it may modulate inflammatory pathways .
- Cytoprotective Effects : Preliminary studies indicate that it may protect against oxidative stress by altering levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .
- Neuroprotective Properties : There is emerging evidence that this compound could interact with sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .
Anti-inflammatory Effects
A significant study investigated the anti-inflammatory properties of this compound in adjuvant-induced arthritis models. The results demonstrated:
- Reduction in Paw Edema : Treatment with doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema compared to control groups.
- Cytokine Modulation : Serum levels of pro-inflammatory cytokines were notably decreased, indicating a systemic anti-inflammatory effect.
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) | IL-1 Beta Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|---|---|
| Control | - | 0 | 150 | 120 |
| Treated | 5 | 30 | 100 | 90 |
| Treated | 10 | 50 | 70 | 60 |
Neuroprotective Studies
Research has also explored the neuroprotective potential of this compound:
- Sigma Receptor Interaction : Studies suggest that it may act as a sigma receptor ligand, which could have implications for pain management and treatment of neurodegenerative diseases.
Case Study 1: Arthritis Model
In a controlled study involving Sprague Dawley rats with induced arthritis, administration of this compound resulted in significant improvements in joint swelling and pain response. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Oxidative Stress
Another investigation focused on oxidative stress markers in diabetic rats treated with the compound. Results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH), suggesting that the compound may enhance cellular antioxidant capacity.
Preparation Methods
Direct Amidation Using Carboxylic Acid Activation
The most straightforward approach involves the direct coupling of glycolic acid (2-hydroxyacetic acid) with 1-phenylethylamine. This method typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group. For instance, in a protocol adapted from benzazepine synthesis, glycolic acid is dissolved in dichloromethane and reacted with EDC and HOBt to form an active ester intermediate . Subsequent addition of 1-phenylethylamine at room temperature yields 2-hydroxy-N-(1-phenylethyl)acetamide after 24 hours, with purification via column chromatography (cyclohexane/ethyl acetate, 1:3) achieving a 74% isolated yield .
Key advantages of this method include:
-
Mild reaction conditions : Conducted at ambient temperature, minimizing side reactions.
-
Stereochemical retention : The use of non-racemic 1-phenylethylamine preserves chirality, as confirmed by chiral HPLC analysis .
-
Scalability : Demonstrated in multi-gram syntheses with consistent yields .
However, limitations such as the need for stoichiometric coupling agents and laborious purification underscore the necessity for alternative approaches.
Acyl Chloride Intermediate Route
An alternative pathway involves the conversion of glycolic acid to its corresponding acyl chloride, followed by nucleophilic attack by 1-phenylethylamine. In a procedure modified from patent literature, glycolic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 0°C to generate 2-hydroxyacetyl chloride . This intermediate is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine (TEA), yielding the target acetamide after aqueous workup.
Optimization Insights :
-
Temperature control : Maintaining sub-zero temperatures during acyl chloride formation prevents decomposition.
-
Solvent selection : THF enhances intermediate stability compared to ethereal solvents .
-
Yield considerations : This method achieves 68–72% yield but requires stringent moisture exclusion to avoid hydrolysis .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Reagents | Yield | Purity | Stereochemical Control |
|---|---|---|---|---|
| Direct Amidation (EDC/HOBt) | EDC, HOBt, CH₂Cl₂ | 74% | >99% | High |
| Acyl Chloride Route | SOCl₂, TEA, THF | 68–72% | 95–98% | Moderate |
| Enzymatic Catalysis | CAL-B, solvent | 50–60%* | 90–95% | Low |
*Theoretical yield based on analogous systems.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.28 (m, 5H, Ar-H), 4.89 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.92 (s, 2H, COCH₂OH), 1.62 (d, J = 6.8 Hz, 3H, CH₃) .
-
¹³C NMR : δ 173.2 (C=O), 141.5 (Ar-C), 128.4–126.3 (Ar-CH), 63.8 (COCH₂OH), 49.1 (CH(CH₃)), 22.7 (CH₃) .
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.1025; Found: 180.1022 .
Q & A
Q. How does this compound interact with neuronal receptors in computational models?
- Docking Simulations : Target GABAₐ receptors (PDB: 6HUP). Key interactions:
- Hydroxy group forms H-bonds with α1-subunit Thr236.
- Phenyl group engages in π-π stacking with Phe64 .
- Validation : Electrophysiology (patch-clamp) on transfected HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
